molecular formula C11H13BrO2 B13724584 (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol

(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol

Katalognummer: B13724584
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: HNJVNLLMDJXSEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO2 It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol typically involves the reaction of 3-bromophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom on the cyclopropylmethyl bromide is replaced by the 3-bromophenoxy group. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under basic conditions.

Major Products Formed

    Oxidation: The major products are cyclopropyl ketones or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives, such as azides or thiocyanates.

Wissenschaftliche Forschungsanwendungen

(1-((3-Bromophenoxy)methyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of cyclopropyl groups on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The bromophenoxy group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-(3-Chlorophenoxy)methyl)cyclopropyl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (1-(3-Fluorophenoxy)methyl)cyclopropyl)methanol: Similar structure but with a fluorine atom instead of bromine.

    (1-(3-Methylphenoxy)methyl)cyclopropyl)methanol: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (1-((3-Bromophenoxy)methyl)cyclopropyl)methanol makes it more reactive compared to its chloro, fluoro, and methyl analogs. This increased reactivity can be advantageous in certain chemical reactions and applications, making it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

[1-[(3-bromophenoxy)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H13BrO2/c12-9-2-1-3-10(6-9)14-8-11(7-13)4-5-11/h1-3,6,13H,4-5,7-8H2

InChI-Schlüssel

HNJVNLLMDJXSEI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CO)COC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.